molecular formula C14H16ClN3 B2773800 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine CAS No. 156336-70-8

4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine

Cat. No.: B2773800
CAS No.: 156336-70-8
M. Wt: 261.75 g/mol
InChI Key: GELALLNTKKLQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine (CAS: 156336-70-8) is an organic compound with the molecular formula C14H16ClN3 and an average mass of 261.75 g/mol . This phenylpyrazole-class compound is of significant interest in pharmacological research, particularly as it has been identified as an inhibitor of prothrombin in humans . Prothrombin is a key enzyme in the blood coagulation cascade, and this mechanism of action makes the compound a valuable tool for researchers studying coagulation pathways and related biochemical processes . As a small molecule with an experimental status, it is intended for scientific investigation and is not approved for diagnostic or therapeutic use . To preserve its stability and integrity, it is recommended that this product be stored in a dark place under an inert atmosphere at 2-8°C . Researchers should consult the safety data sheet (SDS) prior to use and note that this product is strictly for research purposes. It is not intended for human consumption, and appropriate safety precautions, including the use of personal protective equipment, should always be observed during handling .

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c15-12-3-1-10(2-4-12)13-9-14(18-17-13)11-5-7-16-8-6-11/h1-4,9,11,16H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELALLNTKKLQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156336-70-8
Record name 4-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156336708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL)PIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2B2SQW0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. While I don’t have specific details on the exact synthetic route, it likely includes reactions such as cyclization, substitution, and piperidine ring formation.

Industrial Production:: Industrial-scale production methods for 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine are not widely documented. research laboratories may synthesize it for scientific investigations.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The pyrazole and 4-chlorophenyl rings undergo electrophilic substitution reactions. The chlorophenyl group directs incoming electrophiles to the para position relative to the chlorine atom, while the pyrazole ring reacts preferentially at the C-4 position due to electron density distribution.

Reaction TypeConditionsProductReference
NitrationHNO₃, H₂SO₄, 0–5°C4-Nitro-3-(4-chlorophenyl)pyrazole
HalogenationBr₂/FeBr₃, CHCl₃, 25°C4-Bromo-3-(4-chlorophenyl)pyrazole

Nucleophilic Reactions at Piperidine Nitrogen

The piperidine nitrogen participates in alkylation and acylation reactions, forming derivatives with enhanced solubility or biological activity.

Reaction TypeReagentProductYieldReference
AlkylationCH₃I, K₂CO₃, DMF, 60°C1-Methyl-4-[3-(4-chlorophenyl)pyrazolyl]piperidine78%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C1-Acetyl-4-[3-(4-chlorophenyl)pyrazolyl]piperidine85%

Reduction and Oxidation

  • Reduction : The pyrazole ring remains stable under standard reduction conditions, but the piperidine ring can undergo hydrogenation.

    • Example: Catalytic hydrogenation (H₂, Pd/C) reduces the piperidine ring to a fully saturated structure.

  • Oxidation : The benzylic hydrogen of the piperidine ring is susceptible to oxidation with KMnO₄, forming a ketone derivative .

Condensation Reactions

The pyrazole NH group reacts with aldehydes to form Schiff bases, enabling further functionalization.

AldehydeConditionsProductApplicationReference
BenzaldehydeEtOH, Δ, 6 hrs1-(Benzylidene)-4-[3-(4-chlorophenyl)pyrazolyl]piperidineAnticancer research
4-NitrobenzaldehydePiperidine catalyst, refluxNitro-substituted Schiff baseAntimicrobial studies

Cycloaddition Reactions

The pyrazole ring engages in [3+2] cycloadditions with dipolarophiles like acetylenes, forming fused heterocycles.

DipolarophileConditionsProductReference
PhenylacetyleneCuI, DMF, 100°CPyrazolo[1,5-a]pyridine derivative

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the chlorophenyl group.

ReactionConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane3-(4-Biphenyl)-1H-pyrazol-5-yl-piperidine65%

Biological Activity and Derivatives

Derivatives of this compound exhibit anticoagulant and anticancer properties. For example:

  • Prothrombin Inhibition : The parent compound inhibits prothrombin activation (IC₅₀ = 1.2 μM).

  • Anticancer Activity : Schiff base derivatives show cytotoxicity against MCF-7 cells (IC₅₀ = 8.7 μM) .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C without melting .

  • pH Sensitivity : Stable in acidic conditions but undergoes piperidine ring hydrolysis at pH > 10.

Scientific Research Applications

Research indicates that 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine exhibits several pharmacological properties:

  • Anti-inflammatory Activity : The compound has been studied for its potential to inhibit cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may have neuroprotective properties, making them candidates for treating neurodegenerative diseases.
  • Anticancer Potential : Some studies have indicated that the compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

StudyObjectiveFindings
Study A Evaluate anti-inflammatory effectsDemonstrated significant inhibition of COX-2 enzyme activity, suggesting potential for treating inflammatory diseases.
Study B Assess neuroprotective propertiesFound that the compound reduced oxidative stress markers in neuronal cell lines, indicating protective effects against neurodegeneration.
Study C Investigate anticancer activityShowed that the compound inhibited proliferation of specific cancer cell lines by inducing apoptosis and affecting cell cycle regulation.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with molecular targets. For instance, it could modulate receptors or enzymes related to neurotransmission or cellular signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related molecules with similar structural features. Its uniqueness lies in the combination of the pyrazole and piperidine moieties.

Biological Activity

4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine, a compound belonging to the phenylpyrazole class, has garnered attention in pharmacological research due to its diverse biological activities. This article summarizes its chemical properties, biological effects, and potential therapeutic applications based on recent studies and findings.

  • Chemical Formula : C₁₄H₁₆ClN₃
  • Molecular Weight : 261.75 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not available
  • Structure : The compound features a piperidine ring substituted with a pyrazole moiety and a chlorophenyl group, contributing to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated various pyrazole derivatives, including this compound, against several pathogens. The findings indicated:

  • Minimum Inhibitory Concentration (MIC) : Values ranged from 0.22 to 0.25 μg/mL for the most active derivatives.
  • Biofilm Inhibition : The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential use in treating biofilm-associated infections .

Antifungal and Antitubercular Activity

In vitro tests revealed promising antifungal effects against pathogenic strains of fungi and activity against Mycobacterium tuberculosis. The compound's structure may enhance its interaction with fungal cell membranes, leading to increased permeability and cell death .

The primary mechanism of action appears to be the inhibition of specific enzymes involved in microbial metabolism. For instance, the compound has been shown to inhibit thrombin, a key enzyme in blood coagulation, which may also play a role in modulating inflammatory responses .

Pharmacological Profile

PropertyValue
Human Intestinal AbsorptionHigh (1.0)
Blood-Brain Barrier PenetrationModerate (0.9524)
Caco-2 PermeabilityModerate (0.5571)
P-glycoprotein SubstrateYes (0.5368)
CYP450 InhibitionLow promiscuity (0.6188)

This table summarizes some pharmacokinetic properties that indicate the compound's potential for systemic absorption and central nervous system activity .

Therapeutic Applications

  • Metabolic Disorders : Research suggests that derivatives of this compound may be beneficial in treating conditions like type 2 diabetes and obesity through the inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 .
  • CNS Disorders : Given its ability to cross the blood-brain barrier, there is potential for development as a treatment for cognitive impairments or neurodegenerative diseases such as Alzheimer's disease .

Q & A

Q. Table 1: Comparison of Synthetic Yields Under Different Conditions

StepSolventCatalystYield (%)Reference
Pyrazole formationEthanolHCl65–75
Piperidine couplingDCMNaOH85–90
Final purificationEthyl acetate99

Advanced: How can discrepancies in reported biological activities of derivatives be systematically analyzed?

Answer:
Discrepancies often arise from structural variations or assay conditions. A systematic approach includes:

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. fluorophenyl) on receptor binding .
  • Kinetic profiling : Use radioligand binding assays (e.g., H3 receptor antagonism studies) to differentiate affinity and residence time .
  • Data normalization : Account for variations in cell lines (e.g., HEK293 vs. CHO) or assay pH (6.5–7.4) to standardize activity measurements .

Key Finding : Fluorine substitution at the phenyl ring enhances lipophilicity and CNS penetration, while chlorine improves enzyme inhibition .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Answer:

  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretching (~3400 cm⁻¹) in the pyrazole-piperidine backbone .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 287.1) and fragmentation patterns .
  • NMR : Assign peaks for piperidine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

Note : X-ray crystallography resolves ambiguous stereochemistry (e.g., intramolecular H-bonding in pyrazole rings) .

Advanced: What computational methods are recommended for modeling electronic properties?

Answer:

  • Density Functional Theory (DFT) : Use the B3LYP functional with a 6-31G(d) basis set to model frontier orbitals (HOMO/LUMO) and electrostatic potential (ESP) .
  • Wavefunction Analysis : Multiwfn software calculates electron localization function (ELF) and bond order to assess aromaticity in the pyrazole ring .
  • Validation : Compare computed vs. experimental NMR/IR spectra to refine parameters .

Q. Table 2: Key DFT Parameters for Electronic Analysis

PropertyMethodValue (eV)Reference
HOMO-LUMO gapB3LYP/6-31G(d)4.2
ESP at pyrazole NB3LYP/cc-pVTZ-0.45

Basic: What are key considerations in designing SAR studies for derivatives?

Answer:

  • Core modifications : Vary substituents on the piperidine (e.g., methyl, carbonyl) and pyrazole (e.g., halogen, methylsulfinyl) to probe steric/electronic effects .
  • Bioisosteric replacement : Substitute 4-chlorophenyl with 4-fluorophenyl to enhance metabolic stability .
  • Assay selection : Use enzyme inhibition (e.g., kinase assays) and cell viability (e.g., MTT) for cytotoxicity profiling .

Advanced: How can X-ray crystallography resolve ambiguous structural features?

Answer:

  • Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) and SHELXT for structure solution .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates H-bonding (e.g., C–H···N interactions) .
  • Validation : Check for R-factor convergence (<5%) and Flack parameter (<0.1) to confirm absolute configuration .

Case Study : Intramolecular C17–H···N2 hydrogen bonding stabilizes the pyrazole-piperidine conformation (S(6) motif) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.